6-Metil-1,3-benzotiazol-2,4-diamina

Descripción general

Descripción

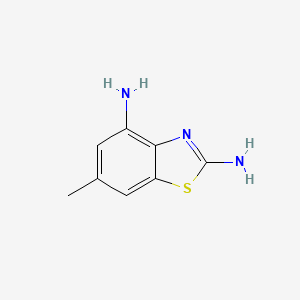

6-Methyl-1,3-benzothiazole-2,4-diamine is an organic compound with the molecular formula C8H9N3S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Aplicaciones Científicas De Investigación

6-Methyl-1,3-benzothiazole-2,4-diamine has several scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction of 2-aminothiophenol with a carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like iodine or samarium triflate .

Industrial Production Methods

In industrial settings, the production of 6-Methyl-1,3-benzothiazole-2,4-diamine may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Mecanismo De Acción

The mechanism of action of 6-Methyl-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Methyl-1,3-benzothiazole-2,4-diamine include other benzothiazole derivatives, such as:

- 2-Amino-6-methylbenzothiazole

- 2-Methylbenzothiazole

- 6-Methoxy-2-methylbenzothiazole

Uniqueness

What sets 6-Methyl-1,3-benzothiazole-2,4-diamine apart from other similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the diamine functionality at the 2,4-positions provide distinct properties that can be exploited in various applications .

Actividad Biológica

6-Methyl-1,3-benzothiazole-2,4-diamine is a compound belonging to the benzothiazole family, characterized by its unique structural features which include a methyl group at position 6 and two amino groups at positions 2 and 4. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer applications.

Chemical Structure and Properties

The molecular formula for 6-Methyl-1,3-benzothiazole-2,4-diamine is C₈H₉N₃S. Its structure consists of a fused benzene and thiazole ring system, which is typical for benzothiazole derivatives. The presence of the methyl and diamine substituents significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including 6-Methyl-1,3-benzothiazole-2,4-diamine, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, some benzothiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.08 μM against Mycobacterium tuberculosis, suggesting significant potential in treating tuberculosis.

Antiviral Properties

While specific data on the antiviral activity of 6-Methyl-1,3-benzothiazole-2,4-diamine is limited, related compounds in the benzothiazole class have been explored for their ability to inhibit viral replication. This activity is often attributed to their capacity to interfere with viral enzymes or host cell processes essential for viral life cycles.

Anticancer Potential

The anticancer activity of 6-Methyl-1,3-benzothiazole-2,4-diamine has been a focal point in recent studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, certain benzothiazole derivatives have been reported to effectively inhibit cancer cell lines such as A431 and A549 . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

The biological effects of 6-Methyl-1,3-benzothiazole-2,4-diamine are believed to stem from its ability to interact with specific molecular targets. This includes binding to enzymes or receptors that play critical roles in microbial growth or cancer cell survival. The inhibition of these targets can lead to reduced viability of pathogens or cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methyl-1,3-benzothiazole-2,4-diamine, it is useful to compare it with other benzothiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 6-Methyl-1,3-benzothiazole-2,4-diamine | Moderate | Promising | Methyl group at position 6 |

| 2-Amino-6-methylbenzothiazole | High | Moderate | Simple amino substitution |

| 6-Chloro-N-(4-nitrobenzyl)benzothiazole | Low | High | Contains a nitro group |

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that various benzothiazoles exhibited significant antimicrobial activity against a range of pathogens. The study highlighted that modifications at specific positions on the benzothiazole ring can enhance activity against certain bacterial strains.

- Anticancer Properties : In another investigation focusing on structure-activity relationships (SAR), researchers synthesized multiple benzothiazole derivatives and assessed their cytotoxic effects on cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced anticancer activity compared to their unsubstituted counterparts .

- Mechanistic Studies : Research into the mechanisms by which these compounds exert their biological effects revealed that many act by inhibiting key enzymes involved in cellular processes critical for pathogen survival or tumor growth .

Propiedades

IUPAC Name |

6-methyl-1,3-benzothiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSLSAMHWYQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649435 | |

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071346-94-5 | |

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.